molecular formula C22H21N3O3 B11563050 2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11563050
M. Wt: 375.4 g/mol
InChI Key: IMIBGKGNKLFWFO-BUVRLJJBSA-N
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Description

This compound features a benzyloxy group attached to a phenoxy ring, which is further linked to a pyridinylmethylidene group through a propanehydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzyloxyphenol with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with propanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-{3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE
  • 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-{1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE stands out due to its unique combination of a benzyloxyphenoxy group and a pyridinylmethylidene group. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C22H21N3O3/c1-17(22(26)25-24-15-19-8-5-13-23-14-19)28-21-11-9-20(10-12-21)27-16-18-6-3-2-4-7-18/h2-15,17H,16H2,1H3,(H,25,26)/b24-15+

InChI Key

IMIBGKGNKLFWFO-BUVRLJJBSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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